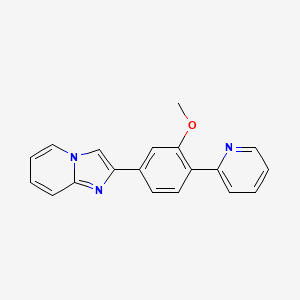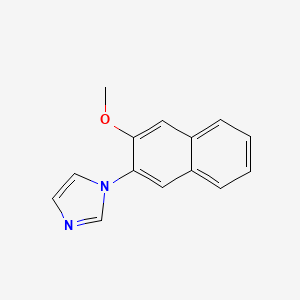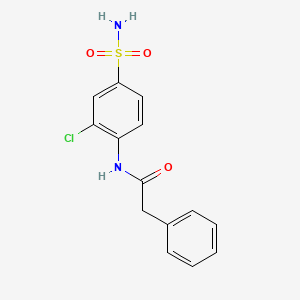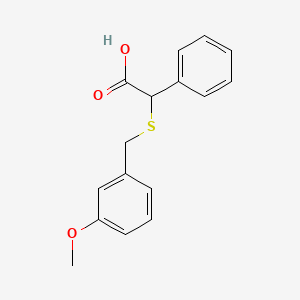
R,R-Fenoterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R,R-Fenoterol: is a selective beta-2 adrenergic receptor agonist. It is a stereoisomer of fenoterol, which is commonly used as a bronchodilator for the treatment of asthma and other pulmonary disorders . The compound has two chiral centers, making it one of the four possible stereoisomers of fenoterol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of R,R-Fenoterol involves the stereoselective reduction of a precursor compound. One common method includes the use of chiral catalysts to achieve the desired stereochemistry . The process typically involves the following steps:
Formation of the intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including halogenation and nucleophilic substitution.
Stereoselective reduction: The intermediate is then subjected to stereoselective reduction using chiral catalysts to obtain this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale stereoselective synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for enantiomeric separation .
Análisis De Reacciones Químicas
Types of Reactions: R,R-Fenoterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its alcohols, quinones, and substituted analogs .
Aplicaciones Científicas De Investigación
R,R-Fenoterol has a wide range of scientific research applications, including:
Mecanismo De Acción
R,R-Fenoterol exerts its effects by binding to beta-2 adrenergic receptors in the lungs. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels cause relaxation of bronchial smooth muscle, resulting in bronchodilation and increased airflow . The compound also has some activity on beta-1 adrenergic receptors, which can lead to cardiovascular effects .
Comparación Con Compuestos Similares
Salbutamol: Another beta-2 adrenergic agonist used as a bronchodilator.
Terbutaline: A beta-2 agonist with similar bronchodilatory effects.
Formoterol: A long-acting beta-2 agonist used for asthma and chronic obstructive pulmonary disease.
Uniqueness: R,R-Fenoterol is unique due to its high selectivity for beta-2 adrenergic receptors and its stereoselective synthesis, which provides a specific enantiomer with distinct pharmacological properties . This selectivity and stereochemistry contribute to its effectiveness and safety profile compared to other beta-2 agonists .
Propiedades
Número CAS |
69421-37-0 |
|---|---|
Fórmula molecular |
C17H21NO4 |
Peso molecular |
303.35 g/mol |
Nombre IUPAC |
5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3/t11-,17+/m1/s1 |
Clave InChI |
LSLYOANBFKQKPT-DIFFPNOSSA-N |
SMILES isomérico |
C[C@H](CC1=CC=C(C=C1)O)NC[C@@H](C2=CC(=CC(=C2)O)O)O |
SMILES canónico |
CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O |
| 130156-24-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZENE-1-SULFONAMIDE](/img/structure/B3063439.png)





![1,2,3,4,4a,5,10,10a-Octahydrobenzo[g]quinoline](/img/structure/B3063480.png)
![1-Naphthalenecarboxylic acid, 2-[(phenylsulfonyl)amino]-](/img/structure/B3063491.png)






